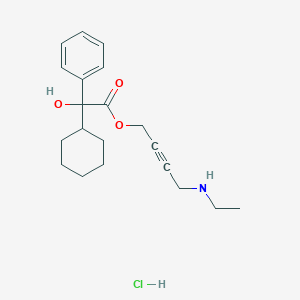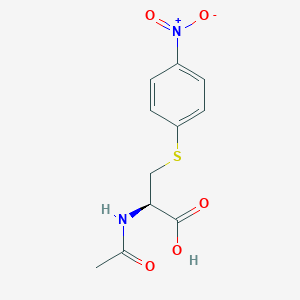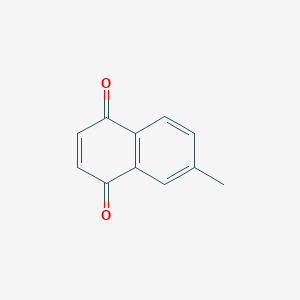
6-甲基-1,4-萘醌
描述
6-Methyl-1,4-naphthoquinone is a type of naphthoquinone, a class of compounds characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . It’s a synthetic analogue of 1,4-naphthoquinone with a methyl group in the 2-position .
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives, including 6-Methyl-1,4-naphthoquinone, involves several biochemically distinct pathways . The synthesis process is often complex and requires specific conditions for successful production .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,4-naphthoquinone is similar to other naphthoquinones, characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls .Chemical Reactions Analysis
Naphthoquinones, including 6-Methyl-1,4-naphthoquinone, are known to participate in various chemical reactions. They can act as strong dienophiles in Diels-Alder reactions . They also have the potential to bind to thiol, amine, and hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-1,4-naphthoquinone are similar to other naphthoquinones. They are highly reactive in biological systems and display better dyeability, stability, brightness, and fastness compared to other alternative natural dyes .科学研究应用
Oxidative Stress and Redox Signaling
6-Methyl-1,4-naphthoquinone can cause oxidative stress in exposed cells and affect redox signaling . This property makes it an interesting lead for the development of novel compounds of potential use in various therapeutic settings .
Modulation of Gene Expression
Naphthoquinones, including 6-Methyl-1,4-naphthoquinone, can induce Nrf2-dependent modulation of gene expression . This could potentially have beneficial outcomes in certain therapeutic contexts .
Modulation of Receptor Tyrosine Kinases
6-Methyl-1,4-naphthoquinone can modulate receptor tyrosine kinases, such as the epidermal growth factor receptor . This results in altered gap junctional intercellular communication .
Cardioprotective and Anti-ischemic Properties
New 1,4-naphthoquinones, including 6-Methyl-1,4-naphthoquinone, have been found to have cardioprotective and anti-ischemic properties . These compounds could potentially be used in the treatment of heart diseases .
Hepatoprotective Properties
6-Methyl-1,4-naphthoquinone has been found to have hepatoprotective properties . This means it could potentially be used to protect the liver from damage .
Neuroprotective Properties
6-Methyl-1,4-naphthoquinone has been found to have neuroprotective properties . This suggests that it could potentially be used in the treatment of neurodegenerative diseases .
Anti-inflammatory, Antimicrobial, and Antitumor Activities
6-Methyl-1,4-naphthoquinone has been found to have anti-inflammatory, antimicrobial, and antitumor activities . This makes it a potential candidate for the development of new drugs in these areas .
Use as a Prothrombogenic Compound
2-Methyl-1,4-naphthoquinone, a synthetic analogue of 6-Methyl-1,4-naphthoquinone, is a prothrombogenic compound and is used as a model quinone in cell culture investigations . It can be used as an oxidative injury inducing agent .
安全和危害
未来方向
属性
IUPAC Name |
6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKFWRVRCVCMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344717 | |
| Record name | 6-Methyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-naphthoquinone | |
CAS RN |
605-93-6 | |
| Record name | 6-Methyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



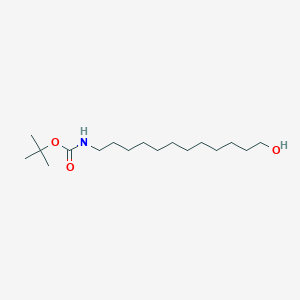




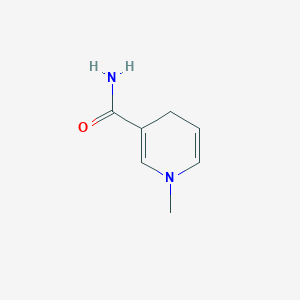
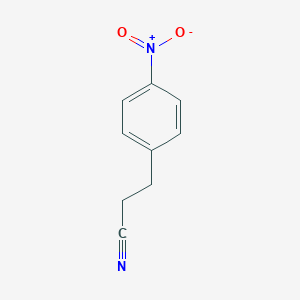
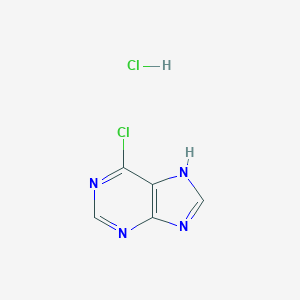
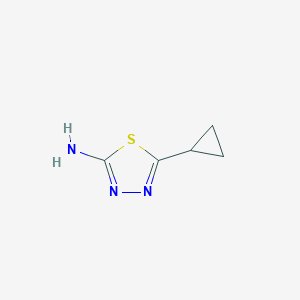
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
